

Technical Guide: Solubility and Stability of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride

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Compound of Interest

Compound Name: 1-(3-Amino-propyl)-
homopiperidine Dihydrochloride

Cat. No.: B178217

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **1-(3-Amino-propyl)-homopiperidine Dihydrochloride**, a key intermediate in pharmaceutical research and development. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages information on closely related analogs and established experimental protocols to provide a robust framework for its handling, formulation, and analysis.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of a compound is paramount in drug development. Solubility influences bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and potential degradation pathways. 1-(3-Amino-propyl)-homopiperidine is supplied as a dihydrochloride salt, a common strategy to enhance the aqueous solubility of amine-containing compounds.^[1]

Solubility Profile

While specific experimental data for **1-(3-Amino-propyl)-homopiperidine Dihydrochloride** is not readily available in public literature, the solubility of a closely related analog, (R)-(-)-3-Aminopiperidine dihydrochloride, provides valuable insight. It is reported to be freely soluble in

water and slightly soluble in ethanol.^[2] Based on this, the following table presents the estimated solubility of **1-(3-Amino-propyl)-homopiperidine Dihydrochloride**.

Table 1: Estimated Solubility of **1-(3-Amino-propyl)-homopiperidine Dihydrochloride**

Solvent	Estimated Solubility
Water	Freely soluble (>500 mg/mL) ^[2]
Ethanol	Slightly soluble ^[2]
Methanol	Data not available
DMSO	Data not available

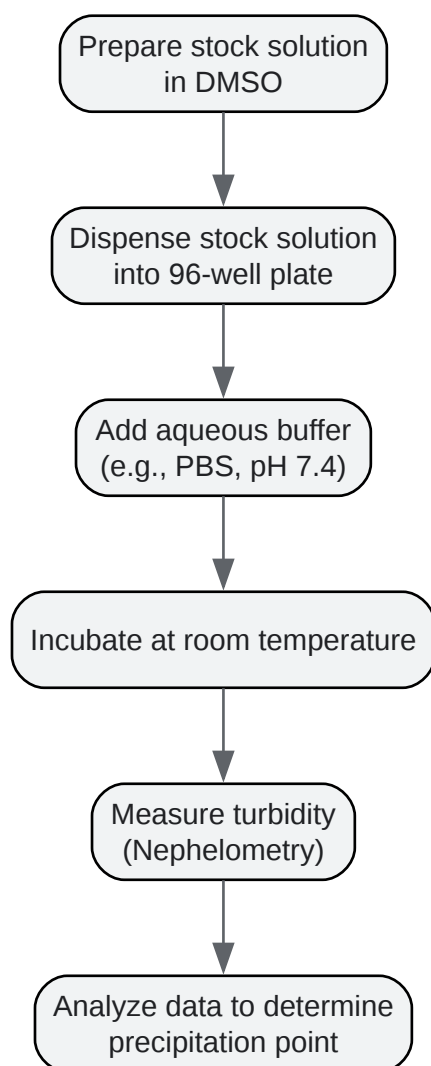
Experimental Protocols for Solubility Determination

To ascertain the precise solubility of **1-(3-Amino-propyl)-homopiperidine Dihydrochloride**, the following established experimental protocols are recommended.

Kinetic Solubility Assay

This high-throughput method is suitable for early-stage discovery to assess the apparent solubility of a compound under non-equilibrium conditions.

Experimental Workflow: Kinetic Solubility Assay



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Caption: Workflow for Kinetic Solubility Determination.

Methodology:

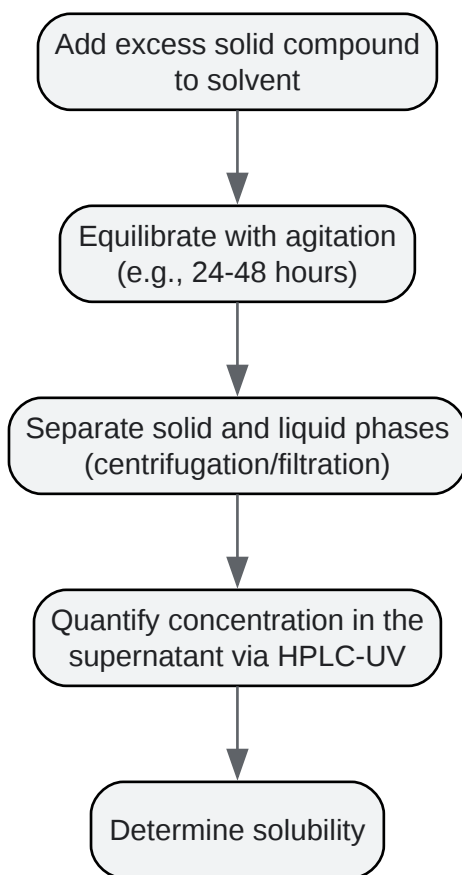
- Stock Solution Preparation: Prepare a 10 mM stock solution of **1-(3-Amino-propyl)-homopiperidine Dihydrochloride** in 100% DMSO.
- Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
- Addition of Aqueous Buffer: Add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well.

- Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
- Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of the compound and is crucial for later-stage development and formulation.

Experimental Workflow: Thermodynamic Solubility Assay



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Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

- **Sample Preparation:** Add an excess amount of solid **1-(3-Amino-propyl)-homopiperidine Dihydrochloride** to a series of vials containing different solvents (e.g., water, ethanol, methanol, DMSO).
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Separate the undissolved solid from the saturated solution by centrifugation or filtration.
- **Quantification:** Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile and Forced Degradation Studies

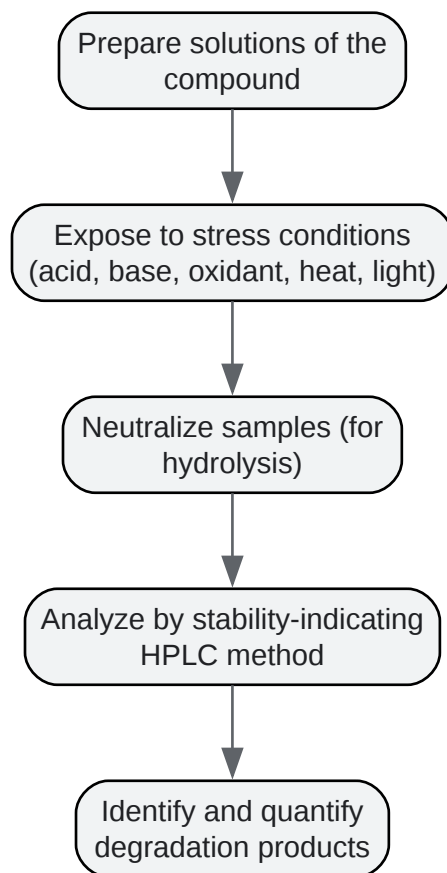
The stability of **1-(3-Amino-propyl)-homopiperidine Dihydrochloride** is critical for its handling, storage, and formulation. As a dihydrochloride salt, it is likely to be hygroscopic, a property noted for similar aminopiperidine salts.^[2] Therefore, storage in a cool (2-8°C), dry environment in a tightly sealed container is recommended.^{[1][2]}

To comprehensively assess its stability, forced degradation studies are essential. These studies expose the compound to harsh conditions to identify potential degradation products and pathways.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress Condition	Reagent/Condition	Temperature	Duration
Acidic Hydrolysis	0.1 M HCl	60°C	24 hours
Basic Hydrolysis	0.1 M NaOH	60°C	24 hours
Oxidative Degradation	3% H ₂ O ₂	Room Temperature	24 hours
Thermal Degradation	Solid State	80°C	48 hours
Photolytic Degradation	Solid State & Solution	ICH Q1B conditions	As per guidelines

Experimental Workflow: Forced Degradation Study



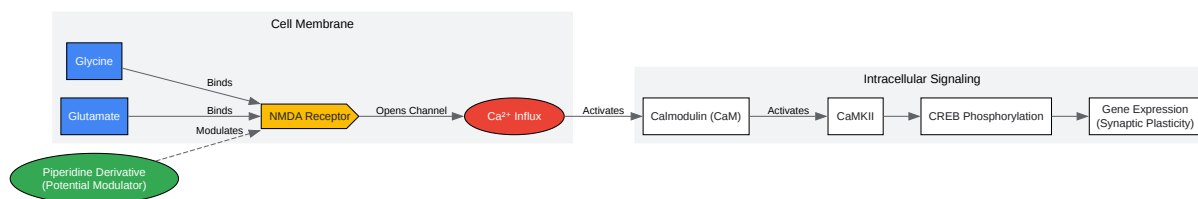
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Caption: Workflow for a Forced Degradation Study.

Potential Signaling Pathway Involvement

Piperidine derivatives have been shown to interact with N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory formation.[3][4][5] The following diagram illustrates a simplified NMDA receptor signaling pathway, a potential target for compounds like **1-(3-Amino-propyl)-homopiperidine Dihydrochloride**.

Signaling Pathway: NMDA Receptor Activation



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Caption: Simplified NMDA Receptor Signaling Pathway.

Conclusion

While direct quantitative data for **1-(3-Amino-propyl)-homopiperidine Dihydrochloride** is limited, this guide provides a comprehensive framework based on data from close analogs and established scientific protocols. It is estimated to be highly soluble in water and should be stored under cool, dry, and airtight conditions due to its likely hygroscopic nature. The provided experimental protocols offer a clear path for determining its precise solubility and stability profiles. Furthermore, its structural similarity to other piperidine derivatives suggests potential interactions with the NMDA receptor signaling pathway, warranting further investigation for its application in neuroscience research and drug development.

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